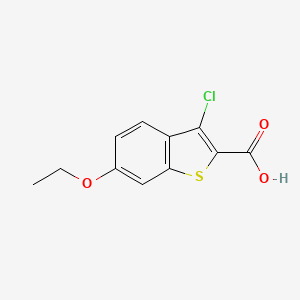
3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H9ClO3S and a molecular weight of 256.7 g/mol . It is a benzothiophene derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid typically involves the chlorination and ethoxylation of benzothiophene derivatives. One common method includes the reaction of 3-chlorobenzothiophene with ethyl chloroformate under basic conditions to introduce the ethoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid can be compared with other benzothiophene derivatives, such as:
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3,6-Dichloro-1-benzothiophene-2-carboxylic acid: Contains an additional chlorine atom.
3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid: Contains an ethyl group instead of an ethoxy group.
Properties
Molecular Formula |
C11H9ClO3S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
3-chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3S/c1-2-15-6-3-4-7-8(5-6)16-10(9(7)12)11(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
RDWCAUGKOBOPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


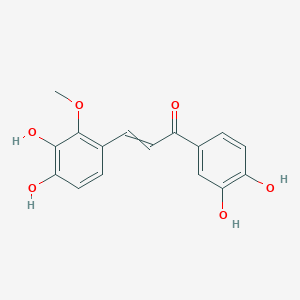

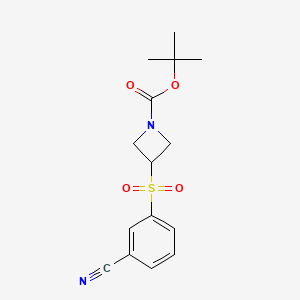
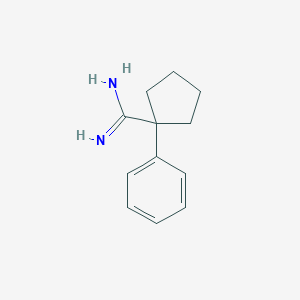
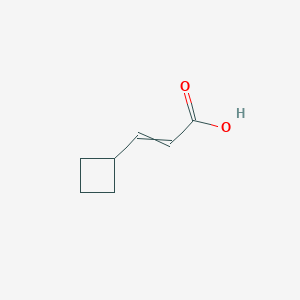
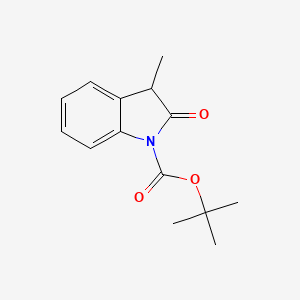

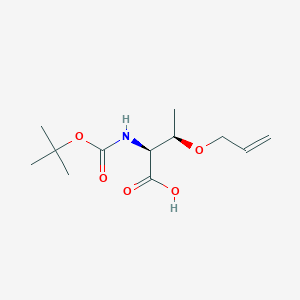

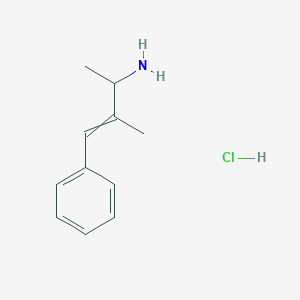
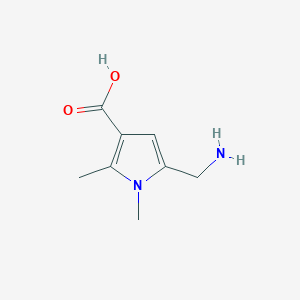
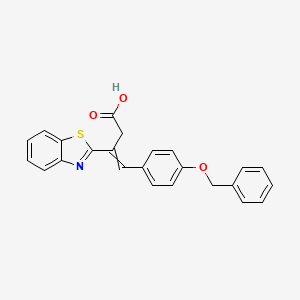
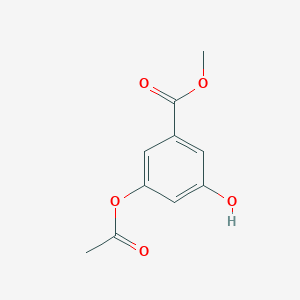
![7-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12439598.png)
